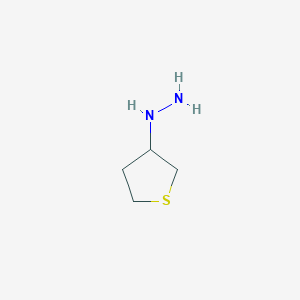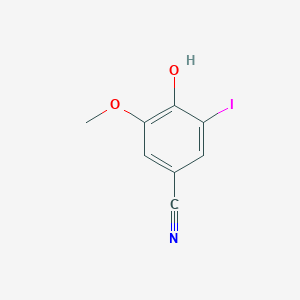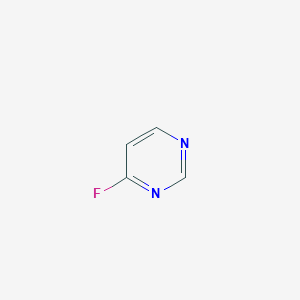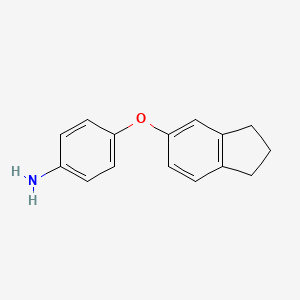
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related indene derivatives is detailed in the first paper, where enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives were synthesized through stereospecific reactions and optical resolution . These methods could potentially be adapted for the synthesis of 4-(2,3
科学的研究の応用
Electrochromic Devices and Conducting Polymers A study by Camurlu and Gültekin (2012) explores the use of conducting homopolymers and copolymers, including derivatives related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, in electrochromic devices (ECDs). These materials, specifically designed for ECDs, exhibit improved electrochromic properties such as coloration efficiency and redox stability, making them viable for applications requiring aesthetically pleasing colors and operational stability between 0.0 V and 1.2 V (Camurlu & Gültekin, 2012).
Organic Light Emitting Devices (OLEDs) Jayabharathi et al. (2020) synthesized phenylamine phenanthroimidazole-based bipolar compounds for use as blue emitters in OLEDs. The introduction of specific substituents enhanced the thermal, photochemical, and electroluminescent properties of these compounds, demonstrating their potential for high-performance OLED applications with enhanced singlet exciton utilization efficiency (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Antimicrobial Agents Research by Sharma, Hussain, and Amir (2008) on newer analogues of quinolin-8-ol, incorporating structures similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Pharmacological Characterization Dowd et al. (2000) examined the structure-affinity relationships of phenylalkylamines, including compounds structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, as 5-HT(2A) ligands. Their findings suggest the need for a detailed reinvestigation into the pharmacological properties of such compounds, which may have implications for drug development targeting serotonin receptors (Dowd et al., 2000).
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

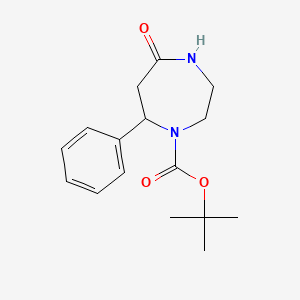
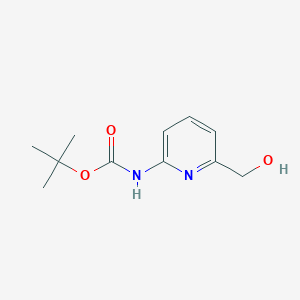
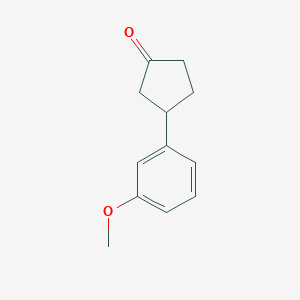
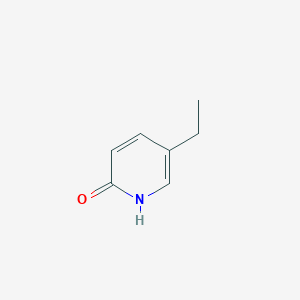
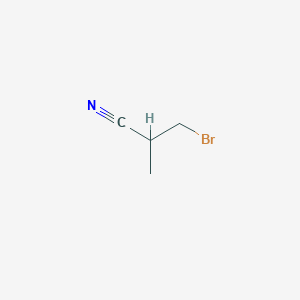
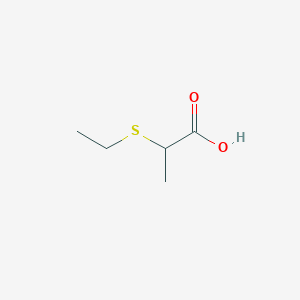
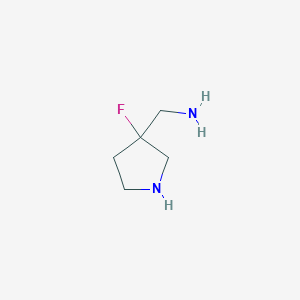
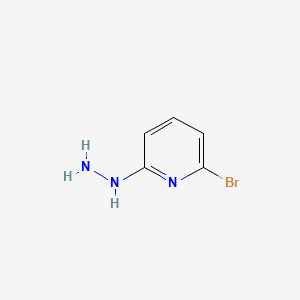
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
